molecular formula C9H15ClN2 B1377677 3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole CAS No. 1423030-91-4

3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole

Cat. No. B1377677
CAS RN: 1423030-91-4
M. Wt: 186.68 g/mol
InChI Key: KCHJDAKWYFDXAS-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-1-(pentan-3-yl)-1H-pyrazole (CMPP) is a synthetic organic compound that is used in various scientific research applications. It is a pyrazole derivative and belongs to the class of heterocyclic compounds. CMPP is an important building block for organic synthesis and has been used in a variety of laboratory experiments.

Scientific Research Applications

Synthesis and Chemical Reactions

Pyrazole derivatives have been synthesized through various chemical reactions, providing insights into their potential applications in synthetic chemistry and materials science. For instance, reactions of 3-[(alkylsulfanyl)methyl]pentane-2,4-diones with nicotinic hydrazide have led to the formation of 1H-pyrazoles, showcasing the versatility of pyrazole compounds in synthesizing heterocyclic compounds with potential pharmaceutical applications (Лариса А. Баева et al., 2020). Additionally, diorganotin(IV) derivatives containing pyrazole ligands have been explored, indicating the significance of pyrazole derivatives in coordination chemistry and the development of materials with unique properties (Qian Cui et al., 2005).

Catalysis and Ligand Design

Pyrazole derivatives serve as crucial ligands in coordination chemistry, influencing the synthesis of metal complexes with varied applications. The synthesis and characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines, for example, provide insights into the structural diversity of pyrazole-based ligands and their potential in catalytic applications (R. Aggarwal et al., 2009). The exploration of carboxy pyrazole derivatives in enzymatic inhibition studies also underscores the biochemical significance of pyrazole derivatives, hinting at their potential in designing enzyme inhibitors with anticancer profiles (P. Channar et al., 2018).

Material Science and Molecular Design

The structural and functional diversity of pyrazole derivatives make them suitable candidates for material science applications. Syntheses of pyrazoles with functionalized substituents offer pathways to new materials and ligands for coordination chemistry, expanding the utility of pyrazole compounds in creating novel materials with specific properties (D. Grotjahn et al., 2002).

properties

IUPAC Name

3-(chloromethyl)-1-pentan-3-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2/c1-3-9(4-2)12-6-5-8(7-10)11-12/h5-6,9H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCHJDAKWYFDXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N1C=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-(pentan-3-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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